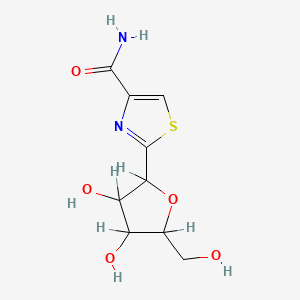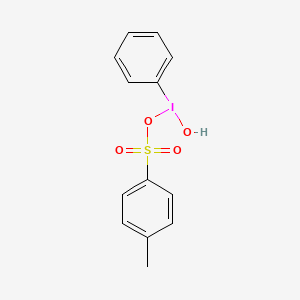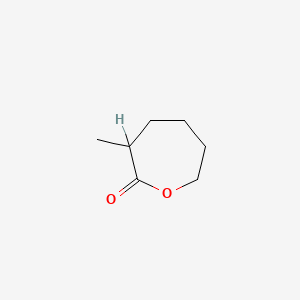
2-Methylhexano-6-lactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methylhexano-6-lactone is a epsilon-lactone that is hexano-6-lactone substituted by a methyl group at position 3. It derives from a hexano-6-lactone. It derives from a hydride of an oxepane.
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Chiral Lactones
2-Methylhexano-6-lactone and its derivatives have been utilized in the solid-phase synthesis of chiral lactones. This includes the stereoselective formation of lactones derived from 3,4-dihydroxydihydrofuran-2(3H)-one, which is important in the study of stereoselective synthesis and combinatorial chemistry (Křupková et al., 2016).
2. Polymerization Studies
Research has explored the kinetics of bulk polymerization of various membered lactones, including this compound, comparing chemical and enzymatic polymerizations. This is significant for understanding polymerization processes in materials science (Duda et al., 2002).
3. Methodology in Organic Synthesis
The compound has been used in a mild and general method for lactone aminolysis, where sodium 2-ethylhexanoate acts as a base and catalyst. This methodology is applicable to acid/base sensitive substrates, expanding the scope of organic synthesis techniques (Liu et al., 2001).
4. Kinetic Resolution in Organic Chemistry
The compound plays a role in the kinetic resolution of racemic seven-membered substituted lactones, aiding in the preparation of optically active lactones. This is particularly relevant in the field of asymmetric synthesis and chiral chemistry (Shioji et al., 2000).
5. Catalysis and Reaction Studies
It is involved in various catalysis and reaction studies, such as the unexpected production of lactone through the reaction of 2-methylene-3-phenyloxetane with lithium and DTBB in certain conditions, contributing to the understanding of organic reaction mechanisms (Hashemzadeh & Howell, 2000).
6. Applications in Polymer Chemistry
The compound is also significant in the study of the polymerization of cyclic allylic sulfide lactones, contributing to the field of polymer chemistry and materials science (Phelan et al., 2005).
Eigenschaften
CAS-Nummer |
1321-18-2 |
|---|---|
Molekularformel |
C7H12O2 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
3-methyloxepan-2-one |
InChI |
InChI=1S/C7H12O2/c1-6-4-2-3-5-9-7(6)8/h6H,2-5H2,1H3 |
InChI-Schlüssel |
IYBOGQYZTIIPNI-UHFFFAOYSA-N |
SMILES |
CC1CCCCOC1=O |
Kanonische SMILES |
CC1CCCCOC1=O |
Andere CAS-Nummern |
2549-61-3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



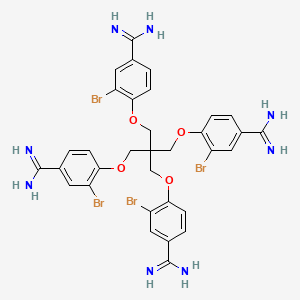
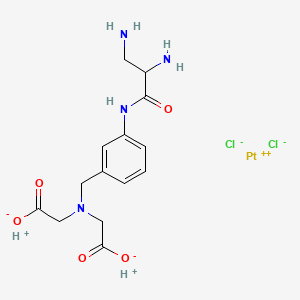

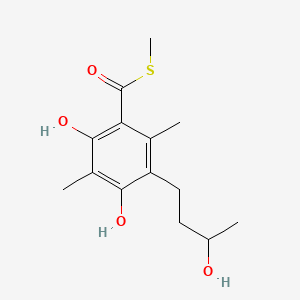





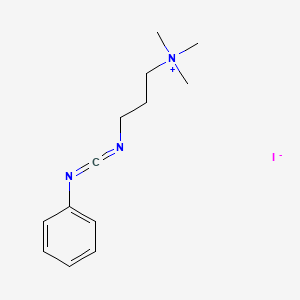
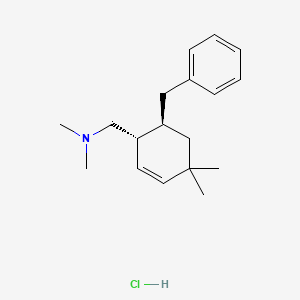
![2-{4-[3-(5-Methyl-2-furyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B1195800.png)
